The Alchemist's Keystone: A Technical Guide to 2-Chloro-7-fluoroquinoline-4-carbonyl Chloride for Advanced Drug Discovery
The Alchemist's Keystone: A Technical Guide to 2-Chloro-7-fluoroquinoline-4-carbonyl Chloride for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
In the landscape of pharmaceutical sciences, the quinoline core stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been built.[1] Within this esteemed family, 2-Chloro-7-fluoroquinoline-4-carbonyl chloride emerges as a highly reactive and versatile intermediate, particularly pivotal in the synthesis of fluoroquinolone antibiotics.[2] This technical guide, designed for the discerning researcher, delves into the essential chemical properties, synthesis, and reactivity of this compound, providing the field-proven insights necessary to leverage its potential in the development of next-generation therapeutics. The strategic placement of the chloro and fluoro substituents on the quinoline ring, combined with the reactive acyl chloride at the 4-position, offers a trifecta of chemical handles for molecular elaboration, making it a valuable building block in the synthesis of complex molecular architectures.[3]
Molecular Structure and Physicochemical Properties
The unique reactivity and utility of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride are direct consequences of its molecular architecture. The structure features a quinoline bicyclic system, which is substituted with a chlorine atom at the 2-position, a fluorine atom at the 7-position, and a carbonyl chloride group at the 4-position.
Below is a diagrammatic representation of the chemical structure:
Caption: Chemical structure of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 2731007-96-6 | [4] |
| Molecular Formula | C₁₀H₄Cl₂FNO | Derived |
| Molecular Weight | 244.05 g/mol | Derived |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available in published literature | N/A |
| Boiling Point | Data not available in published literature | N/A |
| Density | Data not available in published literature | N/A |
Synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl Chloride
The synthesis of this key intermediate is typically achieved from its corresponding carboxylic acid precursor, 2-chloro-7-fluoroquinoline-4-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired product.[7]
The overall synthetic pathway can be conceptualized as a two-stage process: first, the construction of the quinoline core, followed by the activation of the carboxylic acid. A common method for forming the quinoline ring is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis.[5]
Caption: General reaction scheme for amide formation.
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Ester Formation: Reaction with alcohols yields the corresponding esters. This reaction is typically slower than with amines and may require a base catalyst, such as pyridine or triethylamine, to neutralize the HCl byproduct.
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Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze to the parent carboxylic acid upon contact with water. This necessitates handling and storage under anhydrous conditions.
Reactions at the C-2 Chloro Position
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. This site allows for the introduction of various functionalities, further expanding the molecular diversity accessible from this intermediate. For instance, it can be displaced by alkoxides, thiolates, or amines, although typically under more forcing conditions than the acylation reaction.
Applications in Drug Development and Medicinal Chemistry
The primary application of 2-chloro-7-fluoroquinoline-4-carbonyl chloride is as a critical building block in the synthesis of fluoroquinolone antibiotics. [2]The general structure of these antibiotics features a quinolone core, and modifications at the C-7 position are known to significantly impact the antibacterial spectrum and potency.
This intermediate allows for the straightforward introduction of a side chain at the 4-position via an amide linkage, which can then be further elaborated. The presence of the 7-fluoro substituent is a common feature in many potent fluoroquinolones, contributing to their antibacterial activity.
While specific, named drugs directly synthesized from this exact intermediate are not readily found in publicly available literature, its structural motif is central to the design of countless research compounds and patented new chemical entities in the antibacterial field. The general strategy involves coupling the acid chloride with a desired amine, followed by potential modification of the C-2 chloro group to fine-tune the molecule's properties.
Safety, Handling, and Storage
As a reactive acyl chloride, 2-chloro-7-fluoroquinoline-4-carbonyl chloride must be handled with appropriate precautions.
-
Hazards: Based on data from analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage. It is also a lachrymator and harmful if inhaled. The compound reacts violently with water, releasing HCl gas.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from moisture and incompatible materials such as bases, alcohols, and amines.
Conclusion
2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a high-value intermediate for the advanced synthesis of complex heterocyclic compounds, particularly within the fluoroquinolone class of antibiotics. Its defined structure and predictable, dual-site reactivity provide medicinal chemists with a reliable platform for generating novel molecular entities. A thorough understanding of its synthesis, handling requirements, and reaction profile, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of new and improved therapeutic agents.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, August 20). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. [Link]
- Supporting Information: Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics. (n.d.). AWS.
-
PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Wiley-VCH. (2007).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry.
- Synthesis of Fluoroquinolone Antibiotics. (n.d.).
-
Appchem. (n.d.). 2-Chloro-7-fluoroquinoline. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester...
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- Swellmeen, L., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.
- ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?
- (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs.
- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- ChemWhat. (n.d.). 2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6.
- Synthesis method of 2,7-dichlorofluorene. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-4-fluoroaniline CAS#: 2106-02-7.
- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021, December 21).
- Al-Hiari, Y. M., et al. (2007).
- Preparation of chlorobenzotrifluoride compounds. (1985, August 7).
- Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
- LibreTexts Chemistry. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides.
- Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. PMC.
- Preprints.org. (2024, March 6). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. 2-chloro-7-fluoroquinoline-4-carbonyl chloride | 2731007-96-6 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
